molecular formula C14H12ClFN2O B11954536 1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea

1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea

Cat. No.: B11954536
M. Wt: 278.71 g/mol
InChI Key: MJRLOMIVRVZODE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea is a chemical compound that features a urea moiety substituted with a 2-chlorobenzyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-chlorobenzylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-3-(4-chlorophenyl)urea
  • 1-(2-Fluorobenzyl)-3-(4-fluorophenyl)urea
  • 1-(2-Bromobenzyl)-3-(4-fluorophenyl)urea

Uniqueness

1-(2-Chlorobenzyl)-3-(4-fluorophenyl)urea is unique due to the presence of both a 2-chlorobenzyl group and a 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12ClFN2O

Molecular Weight

278.71 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C14H12ClFN2O/c15-13-4-2-1-3-10(13)9-17-14(19)18-12-7-5-11(16)6-8-12/h1-8H,9H2,(H2,17,18,19)

InChI Key

MJRLOMIVRVZODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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